6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
Overview
Description
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 2,6-dimethylmorpholine with pyridine-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its dihydrochloride form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine: The base form of the compound without the dihydrochloride salt.
2,6-Dimethylmorpholine: A related compound that serves as a precursor in the synthesis of the target compound.
Pyridine-3-amine: Another precursor used in the synthesis process.
Uniqueness
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a pyridine moiety makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;;/h3-5,8-9H,6-7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTAMNDBJSINTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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